(1R,2S)-2-Ethenylcyclohexan-1-ol

Catalog No.
S14157186
CAS No.
6376-95-0
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-Ethenylcyclohexan-1-ol

CAS Number

6376-95-0

Product Name

(1R,2S)-2-Ethenylcyclohexan-1-ol

IUPAC Name

(1R,2S)-2-ethenylcyclohexan-1-ol

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1

InChI Key

CEBPBNSXJDTCPS-HTQZYQBOSA-N

Canonical SMILES

C=CC1CCCCC1O

Isomeric SMILES

C=C[C@@H]1CCCC[C@H]1O

(1R,2S)-2-Ethenylcyclohexan-1-ol is an organic compound characterized by its cyclohexane structure with a hydroxyl group and an ethenyl substituent. Its molecular formula is C8H14OC_8H_{14}O and it has a molecular weight of approximately 142.20 g/mol. The compound features a chiral center, contributing to its stereochemistry, which is essential for its biological activity and reactivity in

Due to its functional groups:

  • Addition Reactions: The ethenyl group can undergo electrophilic addition reactions with reagents such as hydrogen halides or water in the presence of acids.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can also be reduced to yield alcohols or hydrocarbons depending on the reducing agent used.
  • Substitution Reactions: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution mechanisms.

Several methods exist for synthesizing (1R,2S)-2-Ethenylcyclohexan-1-ol:

  • From Cyclohexanol: One common approach involves the dehydration of cyclohexanol to form the corresponding alkene, followed by hydroxylation.
  • Alkylation Reactions: Utilizing chiral starting materials in alkylation reactions can lead to the formation of this compound with high stereoselectivity.
  • Catalytic Methods: Transition metal-catalyzed reactions can also be employed to achieve efficient synthesis while controlling stereochemistry.

(1R,2S)-2-Ethenylcyclohexan-1-ol has several applications across various fields:

  • Flavor and Fragrance Industry: Due to its unique scent profile, it may be used as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Its potential biological activities make it a subject of interest for drug development and medicinal chemistry.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

(1R,2S)-2-Ethenylcyclohexan-1-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(1R,2S)-CyclohexanolC6H12OC_6H_{12}OLacks ethenyl group; primary alcohol
2-Methylcyclohexan-1-olC7H14OC_7H_{14}OMethyl substitution at position 2
(1R,2S)-CyclohexeneC6H10C_6H_{10}Contains only a double bond without hydroxyl
3-MethylcyclohexanolC7H14OC_7H_{14}OMethyl substitution at position 3
(1R,2R)-CyclohexanediolC6H12O2C_6H_{12}O_2Contains two hydroxyl groups

The unique feature of (1R,2S)-2-Ethenylcyclohexan-1-ol lies in its combination of both an ethenyl group and a hydroxyl group on a cyclohexane ring, which influences its chemical reactivity and potential biological activity distinctly compared to similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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